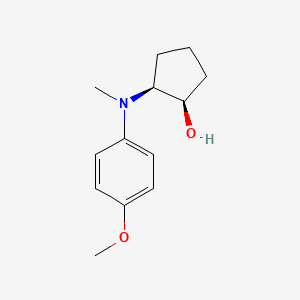
(1R,2S)-2-((4-Methoxyphenyl)(methyl)amino)cyclopentan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,2S)-2-((4-Methoxyphenyl)(methyl)amino)cyclopentan-1-ol is a chiral compound with a cyclopentanol backbone The compound features a methoxyphenyl group and a methylamino group attached to the cyclopentanol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-2-((4-Methoxyphenyl)(methyl)amino)cyclopentan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as cyclopentanone, 4-methoxyaniline, and methylamine.
Formation of Intermediate: Cyclopentanone undergoes a reaction with 4-methoxyaniline to form an intermediate imine.
Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride to form the corresponding amine.
Methylation: The amine is methylated using methyl iodide to introduce the methyl group, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(1R,2S)-2-((4-Methoxyphenyl)(methyl)amino)cyclopentan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as halides, thiols, and amines can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups.
Scientific Research Applications
(1R,2S)-2-((4-Methoxyphenyl)(methyl)amino)cyclopentan-1-ol has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules.
Biology: It can be used in studies related to enzyme inhibition and receptor binding.
Industry: It can be used in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (1R,2S)-2-((4-Methoxyphenyl)(methyl)amino)cyclopentan-1-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(1R,2S)-2-((4-Hydroxyphenyl)(methyl)amino)cyclopentan-1-ol: Similar structure but with a hydroxy group instead of a methoxy group.
(1R,2S)-2-((4-Methoxyphenyl)(ethyl)amino)cyclopentan-1-ol: Similar structure but with an ethyl group instead of a methyl group.
Uniqueness
(1R,2S)-2-((4-Methoxyphenyl)(methyl)amino)cyclopentan-1-ol is unique due to its specific chiral configuration and the presence of both methoxy and methylamino groups. These features contribute to its distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C13H19NO2 |
|---|---|
Molecular Weight |
221.29 g/mol |
IUPAC Name |
(1R,2S)-2-(4-methoxy-N-methylanilino)cyclopentan-1-ol |
InChI |
InChI=1S/C13H19NO2/c1-14(12-4-3-5-13(12)15)10-6-8-11(16-2)9-7-10/h6-9,12-13,15H,3-5H2,1-2H3/t12-,13+/m0/s1 |
InChI Key |
HRKPUMZHXRXXGV-QWHCGFSZSA-N |
Isomeric SMILES |
CN([C@H]1CCC[C@H]1O)C2=CC=C(C=C2)OC |
Canonical SMILES |
CN(C1CCCC1O)C2=CC=C(C=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


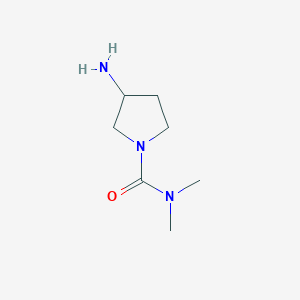
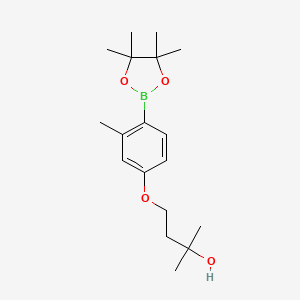
![tert-Butyl 2-cyano-1-oxa-9-azadispiro[2.2.56.23]tridecane-9-carboxylate](/img/structure/B13336250.png)

![2-(Benzo[b]thiophen-4-yl)-2,6-diazaspiro[3.3]heptane](/img/structure/B13336257.png)
![tert-Butyl ((2'-(aminomethyl)-[1,1'-biphenyl]-3-yl)methyl)carbamate](/img/structure/B13336263.png)



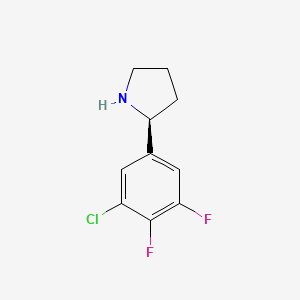
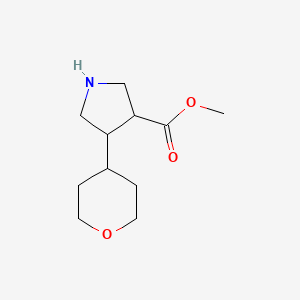
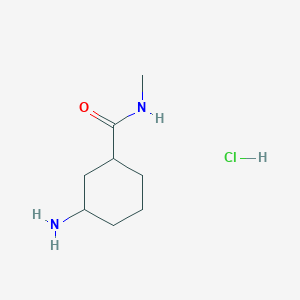

![2-(1-Methyl-1H-pyrazol-5-yl)-3H-imidazo[4,5-c]pyridine](/img/structure/B13336302.png)
